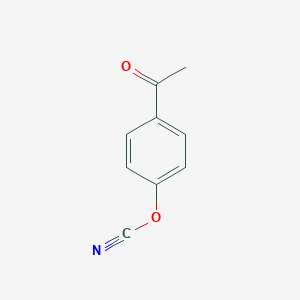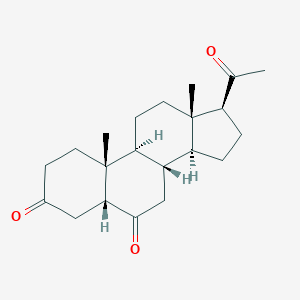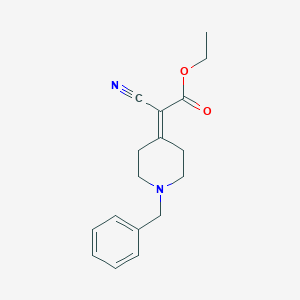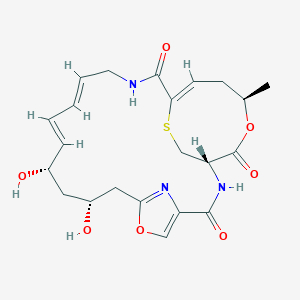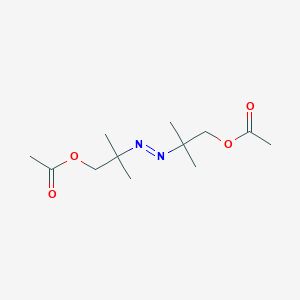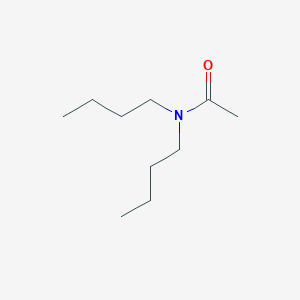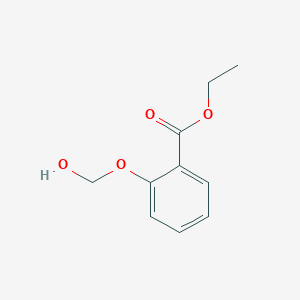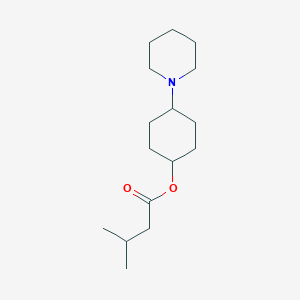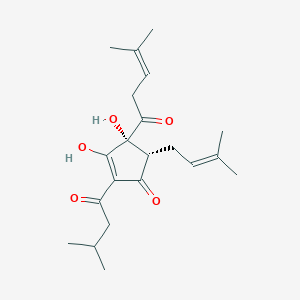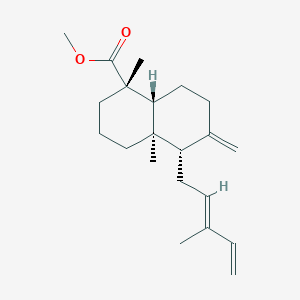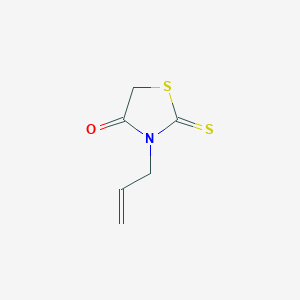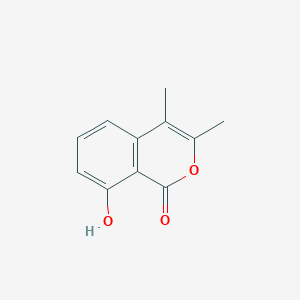
4-シクロヘキシルフェノール
概要
説明
4-Cyclohexylphenol is an organic compound with the molecular formula C12H16O. It is a derivative of phenol where a cyclohexyl group is attached to the para position of the phenol ring. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
科学的研究の応用
4-Cyclohexylphenol has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of dyes, resins, and other organic compounds.
Biology: It serves as a biochemical tool in proteomics research.
Medicine: It is explored for its potential in drug development and pharmaceutical intermediates.
Industry: It is utilized in the manufacture of polymers, plasticizers, and other industrial chemicals .
作用機序
Target of Action
4-Cyclohexylphenol is a biochemical compound used for proteomics research
Biochemical Pathways
It’s known to be used in proteomics research , which involves the large-scale study of proteins, particularly their structures and functions. Proteins are vital parts of living organisms, as they are the main components of the physiological metabolic pathways of cells.
Result of Action
準備方法
Synthetic Routes and Reaction Conditions: 4-Cyclohexylphenol can be synthesized through the hydroalkylation of phenol using phenol as a raw material in the presence of a palladium catalyst and a molten salt (NaCl-AlCl3) . Another method involves the one-pot synthesis via isopropyl alcohol-assisted phenol conversion using a tandem catalytic system formed by RANEY® Nickel and hierarchical Beta zeolite. This method achieves high selectivity (∼70%) at high conversion rates (64%) after 1 hour of reaction at 150°C .
Industrial Production Methods: Industrial production of 4-Cyclohexylphenol typically involves catalytic alkylation of phenols with cyclohexanol. The reaction conditions include the use of orthophosphoric acid, a reactant ratio of H3PO4:cyclohexanol:phenol of 4.20:1.0:1.5, a temperature of 130°C, and a reaction time of 2.5 to 3 hours. This method yields o-cyclohexylphenol and p-cyclohexylphenol as major products .
化学反応の分析
Types of Reactions: 4-Cyclohexylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexylquinone derivatives.
Reduction: Reduction reactions can convert it to cyclohexylphenol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products:
Oxidation: Cyclohexylquinone derivatives.
Reduction: Cyclohexylphenol derivatives.
Substitution: Halogenated or nitrated cyclohexylphenol derivatives.
類似化合物との比較
Phenol: The parent compound of 4-Cyclohexylphenol, with a hydroxyl group attached to a benzene ring.
Cyclohexanol: A similar compound where the hydroxyl group is attached to a cyclohexane ring.
4-Nonylphenol: Another phenol derivative with a nonyl group attached to the para position.
Uniqueness: 4-Cyclohexylphenol is unique due to the presence of the cyclohexyl group, which imparts distinct chemical and physical properties compared to other phenol derivatives. This makes it particularly useful in specific industrial and research applications .
特性
IUPAC Name |
4-cyclohexylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10,13H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHMVZYHIJQTQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862559 | |
| Record name | Phenol, 4-cyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131-60-8, 72495-97-7 | |
| Record name | 4-Cyclohexylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyclohexylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2(or 4)-cyclohexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072495977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-CYCLOHEXYLPHENOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5245 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-cyclohexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2(or 4)-cyclohexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 4-cyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-cyclohexylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.151 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CYCLOHEXYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5536IXU6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 4-Cyclohexylphenol?
A1: 4-Cyclohexylphenol is mainly used as an intermediate in the production of other chemicals. For example, it serves as a building block for synthesizing various substituted cyclohexylphenols, some of which exhibit fungicidal activity against apple and marrow powdery mildews. []
Q2: How is 4-Cyclohexylphenol typically synthesized?
A2: One common method for synthesizing 4-Cyclohexylphenol involves the hydroalkylation of phenol with cyclohexanol or cyclohexene in the presence of zeolite catalysts. [] Another approach utilizes a palladium catalyst and a fused salt (NaCl-AlCl3) under hydrogen pressure to facilitate the hydroalkylation of phenol, leading to the selective formation of 4-Cyclohexylphenol. []
Q3: Can 4-Cyclohexylphenol be detected in food contact materials, and if so, does it pose any potential estrogenic activity?
A3: Research indicates that 4-Cyclohexylphenol can be present in food contact plastics and rubbers. While it exhibits estrogenic activity in yeast two-hybrid assays, further investigation is needed to assess its potential impact on human health. []
Q4: How does the structure of 4-Cyclohexylphenol relate to its fungicidal activity?
A4: Studies on substituted cyclohexylphenols suggest that the presence and position of specific substituents significantly influence fungicidal activity. For instance, a nitro group at the 4-position, combined with a halogen or another nitro group at the 2-position, is associated with potent antifungal properties. []
Q5: Are there any analytical methods available to quantify 4-Cyclohexylphenol?
A5: Yes, 4-Cyclohexylphenol can be quantified using High-Performance Liquid Chromatography (HPLC), particularly through reversed-phase methods. This technique is valuable for determining the presence and concentration of 4-Cyclohexylphenol, especially in complex mixtures like polycarbonate hydrolysates. []
Q6: Can 4-Cyclohexylphenol be found in coal-derived liquids, and if so, what is its fate during catalytic hydroprocessing?
A6: Yes, 4-Cyclohexylphenol has been identified as a component of coal-derived liquids, particularly in the acidic fractions. During catalytic hydroprocessing with a sulfided Ni-Mo/γ-Al2O3 catalyst, it undergoes rapid hydrodeoxygenation, primarily converting to cyclohexylbenzene. []
Q7: Is there a method for determining the concentration of dinitrocyclohexylphenol isomers?
A7: Yes, polarographic methods can differentiate and quantify isomers of dinitrocyclohexylphenol, like 2,4-dinitro-6-cyclohexylphenol. This technique leverages differences in reduction potentials at varying pH levels to enable their separate determination. []
Q8: Are there any alternative compounds to 4-Cyclohexylphenol with similar applications?
A8: While the provided research doesn't directly compare 4-Cyclohexylphenol to alternatives, it highlights the influence of structural modifications on properties like fungicidal activity. This suggests that other substituted phenols or related compounds might offer comparable or even superior performance depending on the specific application. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


